5,7-Diacetoxyflavone

Übersicht

Beschreibung

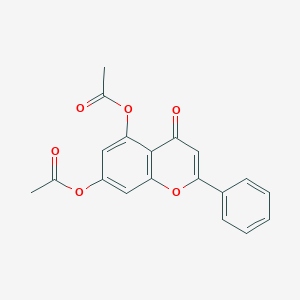

5,7-Diacetoxyflavone (CAS: 6665-78-7) is a flavonoid derivative characterized by acetoxy groups at the 5- and 7-positions of its flavone backbone. Its molecular formula is C₁₉H₁₄O₆, with a molecular weight of 338.31 g/mol . It is synthesized via diacetylation of chrysin (5,7-dihydroxyflavone) using acetic anhydride, a process that enhances lipophilicity compared to its hydroxylated parent compound . This modification impacts its pharmacokinetic properties, such as bioavailability and metabolic stability.

Key physical properties include:

It is utilized in biochemical research, particularly in studies exploring flavonoid-DNA interactions and as a reference standard in natural product analysis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Diacetoxyflavone typically involves the acetylation of chrysin (5,7-dihydroxyflavone). The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions generally include refluxing the mixture for several hours to ensure complete acetylation .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the process likely involves large-scale acetylation reactions similar to those used in laboratory synthesis. The scalability of the reaction would require optimization of reaction conditions, purification processes, and quality control measures to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 5,7-Diacetoxyflavone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it to dihydroflavones or other reduced forms.

Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.

Major Products Formed:

Oxidation: Quinones and other oxidized flavone derivatives.

Reduction: Dihydroflavones and other reduced forms.

Substitution: Various substituted flavones depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

DAF has demonstrated significant antimicrobial properties against various microorganisms. Studies indicate that it exhibits both antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents. The specific mechanisms by which DAF exerts these effects include disrupting microbial cell membranes and inhibiting essential enzymatic pathways in pathogens.

Antioxidant Effects

Research has shown that DAF possesses strong antioxidant properties, which are crucial in combating oxidative stress-related diseases. The compound scavenges free radicals and enhances the activity of endogenous antioxidant enzymes, thereby protecting cells from oxidative damage . This property is particularly relevant in the context of chronic diseases such as cancer and cardiovascular disorders.

Anti-inflammatory Effects

DAF has been studied for its anti-inflammatory effects, particularly in models of inflammation-induced tissue damage. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2). This action suggests potential therapeutic applications in treating inflammatory diseases .

Study on Antimicrobial Efficacy

A study conducted by researchers at the Università della Calabria assessed the antimicrobial efficacy of DAF against various strains of bacteria and fungi. The results indicated that DAF exhibited significant inhibitory effects, particularly against resistant strains, suggesting its potential as a lead compound for developing new antimicrobial therapies.

Investigation into Anti-inflammatory Properties

In another study published in Nutrients, researchers explored the anti-inflammatory properties of DAF in a murine model of inflammation. The findings revealed that DAF significantly reduced markers of inflammation and improved overall health outcomes in treated animals compared to controls .

Data Summary Table

Wirkmechanismus

The mechanism of action of 5,7-Diacetoxyflavone involves several molecular targets and pathways:

Anti-inflammatory Effects: It inhibits the production of inflammatory mediators such as prostaglandins and leukotrienes by inhibiting enzymes like cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).

Neuroprotective Effects: The compound exerts neuroprotective effects by reducing oxidative stress and modulating signaling pathways involved in neuronal survival.

Cancer Chemoprevention: It induces apoptosis and inhibits cell proliferation in cancer cells through various mechanisms, including the modulation of signaling pathways and gene expression.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Flavonoids

Structural Analogues and Substitution Patterns

The biological and chemical properties of flavonoids are highly influenced by substituent groups. Below is a comparison of 5,7-Diacetoxyflavone with key analogues:

Key Differences in Physicochemical Properties

- Lipophilicity :

- Stability :

- Solubility: this compound is sparingly soluble in water but dissolves well in DMSO, a property shared with other acetylated flavonoids .

Commercial and Research Availability

Biologische Aktivität

5,7-Diacetoxyflavone (CAS: 6665-78-7) is a flavonoid compound derived from the bark of Oroxylum indicum. This compound has garnered interest in scientific research due to its diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. This article explores the biological activities of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its two acetoxy groups at the 5 and 7 positions of the flavone backbone. Its molecular formula is , with a molecular weight of approximately 342.31 g/mol. The structural representation can be illustrated as follows:

Antioxidant Activity

Numerous studies have highlighted the antioxidant capabilities of flavonoids, including this compound. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress, which is linked to various diseases.

- Study Findings : A study demonstrated that this compound exhibited significant scavenging activity against free radicals in vitro, suggesting its potential as a protective agent against oxidative damage .

Anti-inflammatory Properties

Inflammation is a critical factor in many chronic diseases. Flavonoids are known for their anti-inflammatory effects.

- Mechanism : Research indicates that this compound may inhibit pro-inflammatory cytokines such as TNF-α and IL-6. This inhibition could be mediated through the suppression of NF-κB signaling pathways .

Antimicrobial Activity

The antimicrobial properties of flavonoids have been extensively studied.

- Results : In vitro tests showed that this compound exhibited antimicrobial activity against various bacterial strains, including Gram-positive bacteria. This suggests its potential application in treating infections .

Anticancer Potential

Flavonoids are being investigated for their anticancer properties due to their ability to modulate cell signaling pathways.

- Case Study : A recent study evaluated the effects of this compound on cancer cell lines. The results indicated that it induced apoptosis in cancer cells while sparing normal cells, highlighting its selective cytotoxicity .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

(5-acetyloxy-4-oxo-2-phenylchromen-7-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O6/c1-11(20)23-14-8-17(24-12(2)21)19-15(22)10-16(25-18(19)9-14)13-6-4-3-5-7-13/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAVULDRRJPCIGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C(=C1)OC(=O)C)C(=O)C=C(O2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.